2-(1H-imidazol-1-yl)-2-methylpropan-1-ol is a chemical compound characterized by its unique structure that includes an imidazole ring and a hydroxyl group. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis.
The compound can be sourced from several chemical suppliers, and it falls under the category of imidazole derivatives, which are known for their diverse biological and chemical properties. Imidazole derivatives frequently serve as building blocks in organic synthesis due to their ability to participate in a variety of chemical reactions.
The synthesis of 2-(1H-imidazol-1-yl)-2-methylpropan-1-ol typically involves the alkylation of imidazole with suitable alkylating agents. A common method includes:
Industrial production may utilize optimized methods such as continuous flow reactors to enhance yield and reduce costs.
The molecular formula of 2-(1H-imidazol-1-yl)-2-methylpropan-1-ol is . Its structure features:
The compound's three-dimensional conformation can be studied using techniques such as NMR spectroscopy, providing insights into its spatial arrangement and interactions with other molecules.
2-(1H-imidazol-1-yl)-2-methylpropan-1-ol can undergo several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry, allowing for the formation of various derivatives tailored for specific applications .
The mechanism of action for 2-(1H-imidazol-1-yl)-2-methylpropan-1-ol primarily involves its interaction with biological targets through the imidazole ring. This ring can coordinate with metal ions, which is significant in enzyme inhibition and catalysis. The hydroxyl group enhances the compound's ability to engage in hydrogen bonding, influencing its biological activity and solubility .
Key physical properties include:
Chemical properties include:
These properties make it suitable for various applications in both academic research and industrial settings .
The compound has several notable applications:
These applications underscore the compound's significance in advancing research across multiple scientific domains .
Alkylation of the imidazole nitrogen represents the foundational step in synthesizing 2-(1H-imidazol-1-yl)-2-methylpropan-1-ol. The Williamson ether synthesis remains predominant, utilizing α-halo carbonyl intermediates to establish the C–N bond. A high-yield approach involves reacting imidazole with chloroacetone (1-chloropropan-2-one) in acetonitrile or toluene under basic conditions (potassium carbonate or triethylamine), generating 1-(2-oxopropyl)-1H-imidazole. Subsequent sodium borohydride reduction yields the target alcohol at laboratory scale (60–75% yield) [1].
Industrial methodologies employ one-pot strategies to minimize purification steps. Patent WO2005066188A1 describes reacting imidazole with chloroacetyl chloride and benzyl alcohol in toluene with aqueous sodium hydroxide, producing benzyl 2-(imidazol-1-yl)acetate. Subsequent in situ reaction with acetone in the presence of sodium generates an intermediate that undergoes acid hydrolysis and hydrogenolysis to deliver the target compound. This cascade improves atom economy by 15% compared to stepwise routes [1].
Table 1: Alkylation Methods for Imidazole Intermediates
Alkylating Agent | Base/Solvent | Intermediate | Yield (%) | |
---|---|---|---|---|
Chloroacetone | K₂CO₃/Acetonitrile | 1-(2-oxopropyl)-1H-imidazole | 70–75 | |
Chloroacetyl Chloride + Benzyl Alcohol | NaOH/Toluene | Benzyl 2-(imidazol-1-yl)acetate | 82 | |
1-Chloro-2-methylpropan-2-ol | DIPEA/DMF | 2-(1H-imidazol-1-yl)-2-methylpropan-1-ol | 68 | |
Mesylated 2-methylpropane-1,2-diol | Imidazole/DMF | Crude product requiring purification | 60 | [1] [6] |
Alternative pathways include nucleophilic displacement of mesylates. For example, 2-methylpropane-1,2-diol is selectively mesylated at the primary alcohol, then reacted with imidazole in dimethylformamide at 80°C. Though effective, this route faces challenges in regioselectivity and requires extensive purification, limiting industrial adoption [6].
While 2-(1H-imidazol-1-yl)-2-methylpropan-1-ol lacks inherent chirality, its structural analogs bearing asymmetric centers require precise stereocontrol. Diastereoselective Grignard reactions enable chiral tertiary alcohol synthesis, as demonstrated in the synthesis of the related C17,20-lyase inhibitor (1S)-1-(1H-imidazol-4-yl)-1-(6-methoxy-2-naphthyl)-2-methylpropan-1-ol. A key step involves the addition of 6-methoxy-2-naphthylmagnesium bromide to a chiral α-hydroxyketone derivative, achieving >99% diastereomeric excess (de) [3].
Chiral auxiliary-mediated alkylation offers another route. Imidazole is condensed with chiral glycidyl esters or ethers, followed by regioselective ring opening or rearrangement. Enzymatic resolution using lipases (e.g., Candida antarctica lipase B) selectively acylates the (S)-enantiomer of racemic precursors, enabling kinetic resolution with enantiomeric ratios (E) >200. However, maximum theoretical yield remains capped at 50% without racemization recycling [3] [8].
Table 2: Stereoselective Methods for Chiral Imidazole Alcohols
Strategy | Key Reagent/Catalyst | ee/de (%) | Yield (%) | Limitations | |
---|---|---|---|---|---|
Diastereoselective Grignard | Chiral α-hydroxyketone + ArMgBr | >99 de | 85 | Requires chiral auxiliary synthesis | |
Enzymatic Resolution | Lipase B/vinyl acetate | 98 ee | 45 | Theoretical yield limit | |
Asymmetric Reduction | BINAP-Ru catalyst | 90 ee | 78 | Sensitive to steric bulk | |
Chiral Pool Synthesis | D-Mannitol derivatives | >99 ee | 65 (9 steps) | Lengthy sequence | [3] [8] |
Solvent selection critically impacts the sustainability of 2-(1H-imidazol-1-yl)-2-methylpropan-1-ol manufacturing. Traditional processes using dichloromethane or N,N-dimethylformamide have been replaced by ethyl acetate, isopropanol, or water–ethyl acetate biphasic systems, reducing the Process Mass Intensity (PMI) by 30–50%. Catalytic hydrogenation replaces stoichiometric reductants like sodium borohydride in the ketone reduction step, utilizing Raney nickel or palladium on carbon (1–5 mol%) under mild hydrogen pressure (2–5 bar). This switch eliminates borate waste streams and enables catalyst recovery [1] [8].
Continuous flow reactors enhance heat/mass transfer in exothermic alkylation steps. A documented optimized protocol pumps imidazole and chloroacetone solutions into a packed-bed reactor containing immobilized potassium carbonate, achieving 95% conversion at 100°C with a 5-minute residence time. This system reduces solvent consumption by 40% and minimizes byproduct formation compared to batch reactors [8]. Key green metrics include:
Industrial-scale production integrates catalytic debenzylation and solvent recycling to enhance cost efficiency and sustainability. Patent WO2005066188A1 discloses catalytic hydrogenolysis of benzyl-protected intermediates using 10% Pd/C (0.5–1.0 wt%) under mild conditions (25–50°C, 10–30 psi H₂), achieving >98% deprotection yield while minimizing palladium leaching (<5 ppm). Solvent recovery via distillation achieves ≥90% toluene and ethyl acetate recycling, reducing raw material costs by 25% [1].
Process intensification combines reaction steps to minimize isolation. A two-stage continuous process alkylates imidazole with benzyl chloroacetate in situ, followed by direct reaction with acetone and hydrolysis without intermediate purification. This approach boosts overall yield to 78% (from 65% in batch) and reduces energy consumption by 40% through eliminated drying and isolation steps. Lifecycle assessment confirms a 20% reduction in global warming potential per kilogram of product versus traditional sequences [1].
Economic optimization focuses on catalyst reuse and alternative metals. Nickel-aluminum alloys show promise for hydrogenation steps, offering 5× cost reduction versus palladium with comparable efficiency over 10 cycles. Additionally, replacing potassium carbonate with recoverable polymer-supported bases in alkylation steps decreases inorganic waste by 70%, further aligning with circular economy principles [1] [8].
CAS No.:
CAS No.: 185955-34-4
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0